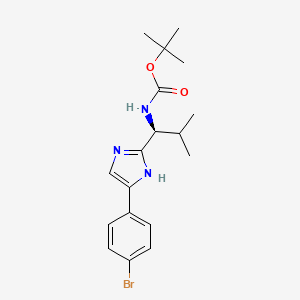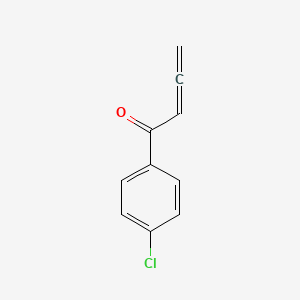
1-(2-Bromophenyl)buta-2,3-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butadiene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)buta-2,3-dien-1-one typically involves the following steps:
Bromination of Phenylacetylene: The initial step involves the bromination of phenylacetylene to introduce the bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Coupling Reaction: The brominated phenylacetylene is then subjected to a coupling reaction with butadiene. This can be facilitated by using a palladium catalyst in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-Bromophenyl)buta-2,3-dien-1-one undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic substitution reactions. Common reagents include halogens (Cl2, Br2) and acids (H2SO4).
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Electrophilic Substitution: Substituted derivatives with additional halogen atoms.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
科学的研究の応用
1-(2-Bromophenyl)buta-2,3-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Bromophenyl)buta-2,3-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atom enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)-2,3-butadiene-1-one: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-2,3-butadiene-1-one: Chlorine atom instead of bromine.
1-(2-Bromophenyl)-1,3-butadiene: Different position of the double bonds.
Uniqueness
1-(2-Bromophenyl)buta-2,3-dien-1-one is unique due to the specific positioning of the bromine atom and the butadiene moiety, which imparts distinct reactivity and properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
InChI |
InChI=1S/C10H7BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNGOSASHDEMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]carbamate](/img/structure/B8250152.png)

![1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile](/img/structure/B8250165.png)











